3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with an amino group, a cyclopropyl group, and a pyrazolyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide typically involves multi-step reactions starting from commercially available precursorsThe final step usually involves the coupling of the pyrazole derivative with a benzamide precursor under conditions that facilitate amide bond formation .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 3-Amino-5-hydroxypyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Amino-3-(2-thienyl)pyrazole
Comparison: Compared to these similar compounds, 3-Amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide is unique due to the presence of the benzamide core, which may confer distinct biological activities and chemical reactivity. The cyclopropyl group also adds to its uniqueness by influencing the compound’s steric and electronic properties .
Properties
IUPAC Name |
3-amino-N-cyclopropyl-5-(1H-pyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c14-11-4-8(10-6-15-16-7-10)3-9(5-11)13(18)17-12-1-2-12/h3-7,12H,1-2,14H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMDHSHSOMUZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)C3=CNN=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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